molecular formula C23H23N3O3S2 B2552124 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone CAS No. 1147501-77-6

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone

Cat. No.: B2552124
CAS No.: 1147501-77-6
M. Wt: 453.58
InChI Key: UYNSNJQIZZZZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a quinoline moiety linked to a piperazine sulfonamide group via a thioether ketone bridge. The specific research applications and biological activity profile for this compound are not yet fully characterized in the scientific literature. Quinoline derivatives are known to be explored for their diverse pharmacological properties. Similarly, piperazine sulfonamide scaffolds are common in the development of compounds for various research targets. The unique combination of these features in a single molecule makes it a valuable candidate for screening in hit-to-lead optimization campaigns and for investigating structure-activity relationships (SAR). Researchers may find this compound useful as a building block or intermediate in the synthesis of more complex molecules for exploratory biological testing. This product is intended for research and development purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-23(18-30-22-11-10-20-8-4-5-9-21(20)24-22)25-13-15-26(16-14-25)31(28,29)17-12-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSNJQIZZZZJH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C=C2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Structural Optimization: The quinoline moiety in the target compound could enhance binding to hydrophobic enzyme pockets compared to quinazolinone or pyrazoline derivatives.
  • Activity Prediction : Based on , the sulfonylpiperazine and styryl groups likely contribute to COX-2 inhibition, but experimental validation is required.
  • Crystallographic Insights : Hydrogen-bonding patterns observed in pyrazoline analogs (Evidences 7, 9) suggest strategies for stabilizing the target compound’s conformation.

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